N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
“N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” typically involves the following steps:
Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the tosyl group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.
Coupling with oxalamide: The final step involves coupling the tosylated oxazinan with the oxalamide moiety, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenethyl group.
Reduction: Reduction reactions could target the oxalamide or tosyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong bases or acids, or specific catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
“N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” could have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve binding to enzymes or receptors, altering their activity or function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methoxyphenethyl)-N2-(methyl)oxalamide
- N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)acetamide
- N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)urea
Uniqueness
The uniqueness of “N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” could lie in its specific structural features, such as the combination of the methoxyphenethyl group with the tosylated oxazinan ring and the oxalamide moiety. These features may confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-17-4-10-20(11-5-17)33(29,30)26-14-3-15-32-21(26)16-25-23(28)22(27)24-13-12-18-6-8-19(31-2)9-7-18/h4-11,21H,3,12-16H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYAFSWIZYSBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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